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Compound Name: SOP1812

Cat. No.: B10854887 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: SOP1812 (also known as QN-302) is a tetra-substituted naphthalene diimide

derivative that demonstrates potent anti-tumor activity in pancreatic ductal adenocarcinoma

(PDAC) models.[1][2] As a G-quadruplex (G4) binding ligand, SOP1812 is designed to stabilize

G4 structures, which are over-represented in the promoter regions of numerous oncogenes.[3]

This interaction leads to the transcriptional downregulation of key cancer-related signaling

pathways, thereby inhibiting cell proliferation and tumor growth.[2][4] These application notes

provide a summary of the quantitative effects of SOP1812 on the MIA PaCa-2 human

pancreatic cancer cell line and detailed protocols for relevant experimental validation.

Quantitative Data Summary
The following tables summarize the key quantitative findings from studies of SOP1812 in

pancreatic cancer models.

Table 1: In Vitro Cell Proliferation (GI₅₀ Values) The anti-proliferative activity of SOP1812 was

assessed using a 96-hour Sulforhodamine B (SRB) or MTS assay across a panel of PDAC cell

lines. The GI₅₀ value represents the concentration of the compound required to inhibit cell

growth by 50%.
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Cell Line GI₅₀ (nM) Reference

MIA PaCa-2 1.3 [2][4]

PANC-1 1.4 [2][4]

BxPC-3 2.6 [2]

Capan-1 5.9 [2][4]

Table 2: Gene Expression Modulation in MIA PaCa-2 Cells Transcriptome analysis (RNA-seq)

of MIA PaCa-2 cells treated with SOP1812 revealed significant downregulation of cancer-

related genes, particularly within the Wnt/β-catenin pathway. The data below represents the

fold change in gene expression after treatment.

Gene Pathway
Log₂ Fold
Change (6h)

Log₂ Fold
Change (24h)

Reference

WNT5B Wnt -0.83 -1.13 [4]

FZD1 Wnt -0.73 -0.66 [4]

DVL1 Wnt -0.58 -0.47 [4]

AXIN2 Wnt -0.50 -0.58 [4]

APC2 Wnt -0.49 -0.46 [4]

MAPK11 MAPK -0.81 -0.76 [4]

BCL-2 Apoptosis -0.62 -0.81 [4]

hTERT
Telomere

Maintenance
-0.56 -0.64 [4]

Table 3: In Vivo Antitumor Activity (MIA PaCa-2 Xenograft Model) The efficacy of SOP1812 was

evaluated in a MIA PaCa-2 xenograft mouse model. Dosing was administered intravenously

(IV) over a 28-day period.
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Treatment
Group

Dose &
Schedule

Average
Tumor
Volume
(mm³) at
Day 28

% TGI*
P-value vs.
Control

Reference

Control

(Saline)
- 1.60 ± 0.44 - - [4]

SOP1812

1 mg/kg,

Once Weekly

(QW)

0.17 ± 0.33 89.3 0.004 [4]

SOP1812

1 mg/kg,

Twice Weekly

(BiW)

0.15 ± 0.24 90.6 0.008 [4]

Gemcitabine

15 mg/kg,

Twice Weekly

(BiW)

0.39 ± 0.18 75.6 0.004 [4]

*Tumor Growth Inhibition
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Caption: Proposed mechanism of action for SOP1812 in pancreatic cancer cells.
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Caption: Standard workflow for evaluating SOP1812 efficacy.
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Experimental Protocols
1. Cell Culture

Cell Line: MIA PaCa-2 (ATCC, catalogue no. CRL-1420).

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) heat-

inactivated Fetal Bovine Serum (FBS) and 2.5% horse serum.

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency. Use

Trypsin-EDTA to detach cells.

2. Cell Proliferation Assay (SRB Method) This protocol is used to determine the GI₅₀ value of

SOP1812.

Seeding: Plate MIA PaCa-2 cells in 96-well plates at a density of 2,000 - 5,000 cells per well

and allow them to adhere overnight.

Treatment: Add SOP1812 in a series of dilutions (e.g., 0.1 nM to 100 nM) to the wells.

Include a vehicle-only control group.

Incubation: Incubate the plates for 96 hours at 37°C.

Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v)

Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

Washing: Wash the plates five times with slow-running tap water and allow them to air dry

completely.

Staining: Add 50 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each

well and stain for 30 minutes at room temperature.

Final Wash: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound

dye. Allow plates to air dry.
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Solubilization: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize

the bound dye.

Measurement: Read the absorbance at 510 nm using a microplate reader. Calculate the

percentage of cell growth inhibition relative to the vehicle control to determine the GI₅₀.

3. Transcriptome Analysis (RNA-seq) This protocol outlines the steps to analyze changes in

gene expression following SOP1812 treatment.

Cell Treatment: Culture MIA PaCa-2 cells in 6-well plates until they reach ~70% confluency.

Treat the cells with SOP1812 at a concentration equivalent to its GI₅₀ (e.g., 1.3 nM) or a

higher concentration (e.g., 40 nM) for 6 and 24 hours.[2][4]

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy

Kit, Qiagen) according to the manufacturer's instructions.

Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically

involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

Sequencing: Perform high-throughput sequencing on a platform such as an Illumina

NovaSeq.

Data Analysis:

Perform quality control on the raw sequencing reads.

Align reads to the human reference genome (e.g., hg38).

Quantify gene expression levels.

Perform differential gene expression analysis to identify genes that are significantly up- or

down-regulated (e.g., Log₂ Fold Change < -0.5 and FDR < 0.1) following SOP1812
treatment compared to controls.[4]

Conduct pathway enrichment analysis (e.g., KEGG) to identify signaling pathways that are

significantly affected.[4]
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4. Western Blot Analysis This protocol is for validating the changes in protein expression

observed from RNA-seq data.

Protein Extraction: Treat MIA PaCa-2 cells as described for RNA-seq. Lyse the cells in RIPA

buffer containing protease and phosphatase inhibitors.

Quantification: Determine the protein concentration of the lysates using a BCA assay.

Electrophoresis: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or

Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

Primary Antibody Incubation: Incubate the membrane with primary antibodies against

proteins of interest (e.g., cleaved PARP, MAPK11, BCL-2) overnight at 4°C. Use an antibody

against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system. Quantify band intensity using software like ImageJ. The

level of cleaved PARP can serve as an indicator of apoptosis.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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